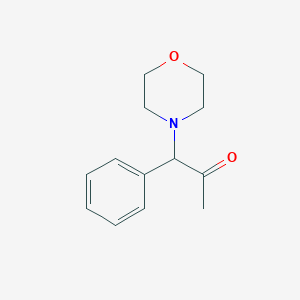
Cytidine 5'-(tetrahydrogen triphosphate), sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cytidine 5’-triphosphate (CTP) is a pyrimidine nucleoside triphosphate that is involved in a variety of biochemical reactions . It is used in the synthesis of RNA by RNA polymerases . It is a nucleotide derivative and is involved in phospholipid anabolism in vivo .
Synthesis Analysis
CTP is synthesized from cytidine monophosphate (CMP) or uridine monophosphate (UMP) by the transfer of a phosphoryl group, catalyzed by the enzyme uridylate kinase (UMPK) . In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate .Molecular Structure Analysis
The molecular formula of CTP is C9H14N3O14P3 • 2Na . It is a pyrimidine nucleoside triphosphate salt that is involved in a variety of biochemical reactions .Chemical Reactions Analysis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer . CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid .Physical And Chemical Properties Analysis
The molecular weight of CTP is 527.12 . It is a crystalline solid . The solubility of CTP in PBS (pH 7.2) is 10 mg/ml .Scientific Research Applications
RNA Synthesis
Cytidine 5’-triphosphate (CTP) is used in the synthesis of RNA by RNA polymerases . This is a crucial process in all living organisms as RNA serves as the messenger carrying instructions from DNA for controlling the synthesis of proteins.
Phosphatidylcholine Synthesis
In the formation of phosphatidylcholine (PC), CTP reacts with phosphocholine, via CTP:phosphocholine cytidylyltransferases, to produce CDP-choline and diphosphate . This is the rate-limiting step in PC synthesis and, as a pivotal step in cell proliferation, can be important in cancer .
Sialylation
CTP also interacts with N-acylneuraminate, in a reaction mediated by N-acylneuraminate cytidylyltransferase, to generate an intermediate that is required for sialylation, namely CMP-N-acylneuraminic acid . Sialylation is a modification of glycoproteins and glycolipids on the cell surface that plays a role in cell-cell interactions and recognition.
Large-Scale RNA Synthesis
Cytidine 5′-triphosphate disodium salt has been used in the preparation of ribonucleotide 5′-triphosphate precursors stocks for large-scale RNA synthesis . This is particularly useful in laboratory settings where large amounts of RNA are required for various experiments and analyses.
In Vitro Transcription
This compound has been used to perform in vitro transcription . In vitro transcription is a technique used to synthesize RNA molecules from DNA templates outside a cell.
Conversion of AMP to ADP
Cytidine 5′-triphosphate disodium salt has been used for the conversion of adenosine monophosphate (AMP) to adenosine diphosphate (ADP) in luminometry analysis . This is a key process in cellular energy transfer.
Mechanism of Action
Target of Action
Cytidine 5’-(tetrahydrogen triphosphate), sodium salt, also known as CTP, interacts with several targets. Its primary targets include enzymes such as 3-deoxy-manno-octulosonate cytidylyltransferase , uridine-cytidine kinase 2 , and 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase . These enzymes play crucial roles in various biochemical reactions, including the synthesis of RNA and the formation of phosphatidylcholine (PC) .
Mode of Action
CTP interacts with its targets to facilitate various biochemical reactions. For instance, in the formation of PC, CTP reacts with phosphocholine via CTP:phosphocholine cytidylyltransferases to produce CDP-choline and diphosphate . This reaction is a rate-limiting step in PC synthesis and plays a pivotal role in cell proliferation . CTP also interacts with N-acylneuraminate in a reaction mediated by N-acylneuraminate cytidylyltransferase to generate an intermediate required for sialylation, namely CMP-N-acylneuraminic acid .
Biochemical Pathways
CTP is involved in several biochemical pathways. It plays a significant role in pyrimidine metabolism . It is also involved in the synthesis of RNA by RNA polymerases . Furthermore, CTP is a key player in the formation of PC , a crucial component of cell membranes .
Pharmacokinetics
It is known that ctp is a small molecule and is likely to be distributed throughout the body
Result of Action
The action of CTP at the molecular and cellular levels results in several effects. It is involved in the synthesis of RNA, contributing to the regulation of gene expression . In the formation of PC, CTP plays a crucial role in cell proliferation, which can be significant in conditions such as cancer . Additionally, the interaction of CTP with N-acylneuraminate leads to the production of an intermediate required for sialylation, a process important for cell-cell interactions .
Action Environment
The action, efficacy, and stability of CTP can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility of CTP, which in turn can influence its bioavailability . Additionally, temperature can impact the stability of CTP, with lower temperatures typically used for storage to maintain its stability .
Safety and Hazards
properties
IUPAC Name |
sodium;[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N3O14P3.Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);/q;+1/p-1/t4-,6-,7-,8?;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLXAPABOZXFQTH-YMCBRKDHSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=O)N=C1N)C2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OP(=O)(O)[O-])O)O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3NaO14P3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
18423-42-2 |
Source


|
| Record name | Cytidine 5'-(tetrahydrogen triphosphate), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018423422 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

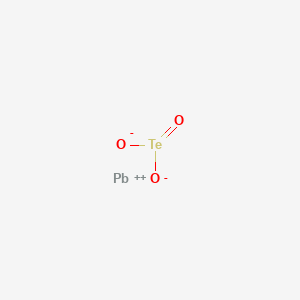
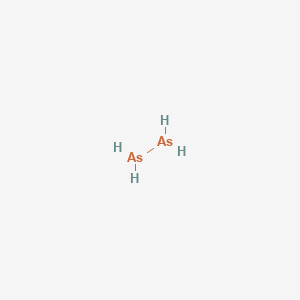
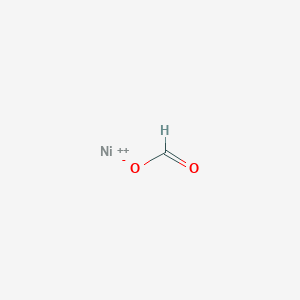
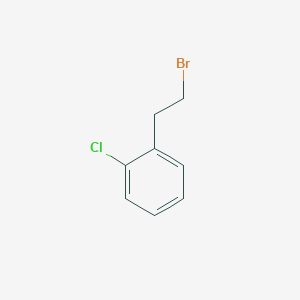
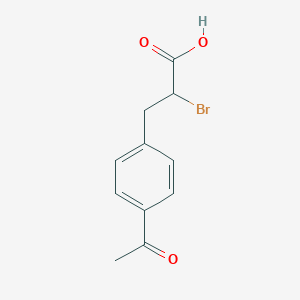
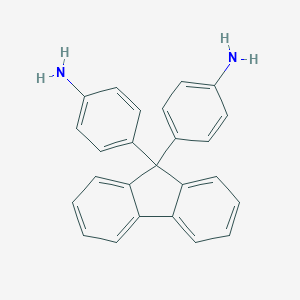
![Methyl 2-[(1R,9R,12R,19R)-8-acetyl-6-methoxy-17-oxo-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2(7),3,5-trien-12-yl]acetate](/img/structure/B98460.png)
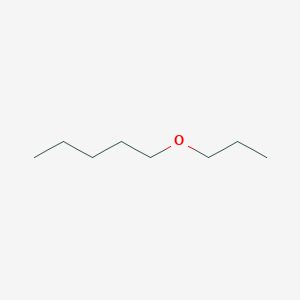

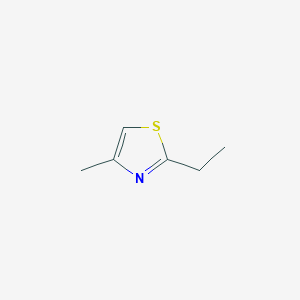

![Butanoic acid, 4-[(4-methylphenyl)thio]-](/img/structure/B98469.png)

